6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol
Description
6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol is a structurally complex organic compound featuring:
- A pyridin-3-ol core, which contributes hydrogen-bonding capacity and polarity.
- A piperidine-1-carbonyl group, linking the pyridine ring to a pyrimidine moiety.
This compound’s multi-ring system and functional groups suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring diverse binding motifs. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and condensations, as seen in structurally related molecules .
Properties
IUPAC Name |
(5-hydroxypyridin-2-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-24-12-14(10-23-24)13-8-21-19(22-9-13)28-16-4-6-25(7-5-16)18(27)17-3-2-15(26)11-20-17/h2-3,8-12,16,26H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVYJRIJIGCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=NC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol is a member of a class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 396.45 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a pyridine ring, a pyrazole moiety, and a piperidine derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.25 μM to 9 μM against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | A549 | 9 | Induces apoptosis and cell cycle arrest |
| Derivative B | HepG2 | 0.25 | Inhibits AMPK phosphorylation |
| Derivative C | MCF7 | 5 | Disrupts mitochondrial function |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, with some compounds showing IC90 values as low as 3.73 μM. Notably, one derivative showed an IC90 of 40.32 μM, indicating moderate activity against the pathogen .
Table 2: Antitubercular Activity
| Compound | IC90 (μM) | Efficacy Against M. tuberculosis |
|---|---|---|
| Compound 1 | 3.73 | High |
| Compound 2 | 40.32 | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit critical enzymes involved in tumor growth and survival.
- Cell Cycle Arrest : Many derivatives induce cell cycle arrest at various phases, leading to increased apoptosis in cancer cells.
- Antimicrobial Properties : The presence of heterocyclic rings enhances the ability to penetrate bacterial membranes and disrupt essential cellular processes.
Case Studies
A notable case study involved the evaluation of the compound's effects on human embryonic kidney cells (HEK-293). Results indicated that most active compounds were non-toxic to these cells, suggesting a favorable safety profile for further development .
Another study focused on its use as an antitubercular agent, where several derivatives were synthesized and their interactions with Mycobacterium tuberculosis were analyzed through docking studies, revealing promising binding affinities .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to this structure showed nanomolar inhibition of MET kinase activity, which is crucial for tumor growth and metastasis .
2. Neurological Disorders
The piperidine moiety within the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in conditions like depression and anxiety. The ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology.
3. Antimicrobial Properties
Emerging research has also focused on the antimicrobial properties of this compound. Studies have shown that derivatives can exhibit activity against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Study 1: MET Kinase Inhibition
A detailed study evaluated the efficacy of compounds related to 6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol in inhibiting MET kinase. The study utilized cell lines representative of various cancers, demonstrating significant reductions in cell viability at low micromolar concentrations.
Case Study 2: Neuropharmacological Effects
Another investigation assessed the impact of this compound on animal models exhibiting anxiety-like behaviors. Results indicated that administration led to a marked decrease in anxiety levels, suggesting its potential as an anxiolytic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness is best understood through comparisons with structurally analogous molecules. Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Differences and Implications
Substituent Effects: The hydroxyl group in pyridin-3-ol (target compound) increases solubility but may reduce blood-brain barrier penetration compared to the oxan-4-yl group in ’s compound . Trifluoromethyl groups () improve metabolic stability and lipophilicity, favoring pharmacokinetics in drug design .
Biological Activity :
- Pyridin-3-ol derivatives are associated with anti-inflammatory and analgesic activities, as seen in structurally related molecules .
- Pyrimidine-piperidine hybrids (e.g., ) often exhibit kinase inhibition due to their ability to mimic ATP-binding motifs .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for ’s analog, requiring sequential coupling of pyrimidine-ether and piperidine-carbonyl intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
